molecular formula C58H90N12O16 B15061947 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide

3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide

Cat. No.: B15061947
M. Wt: 1211.4 g/mol
InChI Key: WYLYXGBHDIWORI-BSACXQMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple stereocenters and diverse functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

    Formation of the core structure: This involves the assembly of the tricyclic framework through a series of cyclization reactions.

    Functional group modifications: Introduction of hydroxyl, benzyl, and other functional groups through selective reactions.

    Stereocenter configuration: Use of chiral catalysts and reagents to achieve the desired stereochemistry at each stereocenter.

Industrial Production Methods

Industrial production of such a complex molecule is challenging and typically involves:

    Optimization of reaction conditions: Scaling up the reactions while maintaining high yield and purity.

    Use of automated synthesis: Employing automated synthesizers to handle the multiple steps and ensure reproducibility.

    Purification techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of existing groups to carbonyl functionalities.

    Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.

    Pathways involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.

Properties

Molecular Formula

C58H90N12O16

Molecular Weight

1211.4 g/mol

IUPAC Name

3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide

InChI

InChI=1S/C58H90N12O16/c1-7-11-13-20-35(73)28-38-48(76)57(85)62-37(23-24-44(59)74)49(77)60-29-45(75)69-25-16-21-42(69)54(82)64-39(27-34-18-14-12-15-19-34)51(79)67-46(32(5)8-2)56(84)66-40(30-71)52(80)61-36(10-4)50(78)65-41(31-72)53(81)68-47(33(6)9-3)58(86)70-26-17-22-43(70)55(83)63-38/h10,12,14-15,18-19,32-33,35,37-43,46-48,71-73,76H,7-9,11,13,16-17,20-31H2,1-6H3,(H2,59,74)(H,60,77)(H,61,80)(H,62,85)(H,63,83)(H,64,82)(H,65,78)(H,66,84)(H,67,79)(H,68,81)/b36-10-/t32-,33-,35?,37+,38?,39-,40-,41-,42-,43-,46+,47+,48?/m0/s1

InChI Key

WYLYXGBHDIWORI-BSACXQMXSA-N

Isomeric SMILES

CCCCCC(CC1C(C(=O)N[C@@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)[C@@H](C)CC)CO)CO)[C@@H](C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O

Canonical SMILES

CCCCCC(CC1C(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)CC)CO)CO)C(C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.